4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)butanamide
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Overview
Description
4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)butanamide is a complex organic compound with a unique structure that includes a thiazolidinone ring, a benzylidene group, and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)butanamide typically involves the condensation of 4-ethylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-bromo-γ-butyrolactone to yield the thiazolidinone ring. The final step involves the acylation of the thiazolidinone with 2-methylphenylbutanamide under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzylidene group can be reduced to the corresponding alkane.
Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alkane derivatives.
Substitution: Various substituted thiazolidinones.
Scientific Research Applications
4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)butanamide has several scientific research applications:
Medicinal Chemistry: Potential use as an anti-inflammatory or anticancer agent due to its unique structure.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of 4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)butanamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The thiazolidinone ring is known to interact with various proteins, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid
- 4-(5-(2-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid
- 4-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid
Uniqueness
The uniqueness of 4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)butanamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-ethylbenzylidene group and the 2-methylphenylbutanamide moiety differentiates it from other similar compounds, potentially leading to unique interactions with biological targets .
Properties
Molecular Formula |
C23H24N2O2S2 |
---|---|
Molecular Weight |
424.6 g/mol |
IUPAC Name |
4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)butanamide |
InChI |
InChI=1S/C23H24N2O2S2/c1-3-17-10-12-18(13-11-17)15-20-22(27)25(23(28)29-20)14-6-9-21(26)24-19-8-5-4-7-16(19)2/h4-5,7-8,10-13,15H,3,6,9,14H2,1-2H3,(H,24,26)/b20-15- |
InChI Key |
GUHPASDXFULSIR-HKWRFOASSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC=C3C |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC=C3C |
Origin of Product |
United States |
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